N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and a diphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves a multi-step process One common method includes the condensation of 2-aminophenol with diphenylmethanone to form the benzoxazine ringThe reaction conditions often require the use of catalysts such as palladium or copper complexes and may involve solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced reaction times. For instance, the use of micropacked bed reactors has been shown to enhance the efficiency of hydrogenation and other catalytic processes .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-1-phenylethan-1-imine
- Diphenylmethylazetidin-3-ol
- Diphenylmethane derivatives
Uniqueness
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific combination of a benzoxazine ring with a carboxamide group and a diphenylmethyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-benzhydryl-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c25-20-14-27-19-12-11-17(13-18(19)23-20)22(26)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,23,25)(H,24,26) |
InChI Key |
GMQIJXBOXBDBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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